Cas no 2094822-62-3 (N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide)

N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide is a specialized tetrazole-based acrylamide derivative with applications in polymer chemistry and pharmaceutical research. Its structure combines a reactive acrylamide group with a butyl-substituted tetrazole moiety, enabling its use as a functional monomer or crosslinking agent in advanced polymer systems. The compound exhibits favorable reactivity in radical polymerization processes, contributing to enhanced material properties such as thermal stability and mechanical strength. Its tetrazole group also offers potential for further chemical modifications, making it valuable in medicinal chemistry for scaffold diversification. The product is characterized by high purity and consistent performance, suitable for research and industrial applications requiring precise molecular control.
N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide structure
2094822-62-3 structure
Product name:N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide
CAS No:2094822-62-3
MF:C9H15N5O
Molecular Weight:209.248300790787
CID:5973793
PubChem ID:125422231

N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide
    • AKOS033934889
    • N-[(1-butyltetrazol-5-yl)methyl]prop-2-enamide
    • 2094822-62-3
    • Z2517214547
    • EN300-7514258
    • インチ: 1S/C9H15N5O/c1-3-5-6-14-8(11-12-13-14)7-10-9(15)4-2/h4H,2-3,5-7H2,1H3,(H,10,15)
    • InChIKey: VXOBMBGZSOVRGB-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NCC1=NN=NN1CCCC

計算された属性

  • 精确分子量: 209.12766012g/mol
  • 同位素质量: 209.12766012g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.7Ų
  • XLogP3: 0.5

N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7514258-0.05g
N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide
2094822-62-3 95.0%
0.05g
$246.0 2025-03-10

N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide 関連文献

N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamideに関する追加情報

N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide: A Comprehensive Overview

The compound with CAS No. 2094822-62-3, known as N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide, is a fascinating molecule that has garnered attention in various scientific domains. This compound is a derivative of tetrazole, a heterocyclic aromatic ring containing four nitrogen atoms and one carbon atom. The presence of the butyl group and the propenamide moiety in its structure contributes to its unique chemical properties and potential applications.

Tetrazole derivatives have been extensively studied due to their versatile reactivity and stability. The butyl group in this compound adds hydrophobicity, which can influence its solubility and interaction with other molecules. On the other hand, the propenamide group introduces a degree of unsaturation and amide functionality, which can participate in hydrogen bonding and other non-covalent interactions. These features make the compound a promising candidate for applications in drug delivery systems, agrochemicals, and materials science.

Recent studies have highlighted the potential of N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide as a stabilizing agent in pharmaceutical formulations. Its ability to form stable complexes with metal ions has been explored in the context of creating nanoparticles for targeted drug delivery. Additionally, researchers have investigated its role as a catalyst in organic synthesis reactions, particularly in the formation of bioactive compounds.

In the field of agrochemistry, this compound has shown promise as a plant growth regulator. Its ability to modulate hormone signaling pathways in plants could lead to enhanced crop yields and stress resistance. Furthermore, its low toxicity profile makes it a safer alternative to traditional agrochemicals.

From a materials science perspective, the compound's unique electronic properties have been leveraged in the development of advanced polymers and coatings. Its ability to act as a cross-linking agent has been explored in creating high-performance materials for industrial applications.

Despite its numerous potential applications, further research is needed to fully understand the mechanistic details of its interactions with biological systems and materials. Collaborative efforts between chemists, biologists, and engineers are essential to unlock its full potential across diverse fields.

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